N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide
CAS No.: 16304-68-0
Cat. No.: VC20376409
Molecular Formula: C15H10ClNO2
Molecular Weight: 271.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16304-68-0 |
|---|---|
| Molecular Formula | C15H10ClNO2 |
| Molecular Weight | 271.70 g/mol |
| IUPAC Name | N-(4-chloro-9-oxofluoren-1-yl)acetamide |
| Standard InChI | InChI=1S/C15H10ClNO2/c1-8(18)17-12-7-6-11(16)13-9-4-2-3-5-10(9)15(19)14(12)13/h2-7H,1H3,(H,17,18) |
| Standard InChI Key | BOBGLLIZADGUGQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C2C(=C(C=C1)Cl)C3=CC=CC=C3C2=O |
Introduction
N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide is an organic compound belonging to the class of acetamides. It features a fluorenone moiety with a chlorine substituent at the para position of the aromatic ring and an acetamide functional group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in organic synthesis.
Synthesis Methods
The synthesis of N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide typically involves several key steps, often starting with the bromination or chlorination of fluorenone derivatives followed by acetamidation. Reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Conducting reactions under inert atmospheres can prevent side reactions with moisture or oxygen.
Biological Activity and Potential Applications
Research indicates that N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide exhibits notable biological activity, particularly in the realm of pharmacology. Its structural features suggest potential interactions with biological targets, which could lead to applications in cancer treatment or other diseases. Compounds with similar structures have shown activity against cancer cells or inflammatory pathways, suggesting potential therapeutic applications.
Comparison with Analogous Compounds
Several compounds share structural similarities with N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(3-Bromo-9-oxo-9H-fluoren-2-YL)acetamide | Bromine substitution at 3-position | Enhanced reactivity due to bromine's electrophilic nature |
| N-(7-Hydroxy-9H-fluoren-2-YL)acetamide | Hydroxy group at 7-position | Different interaction patterns due to hydroxy substitution |
| N-(4-Nitro-9-Hydroxyfluorene)acetamide | Nitro group addition | Increased electron-withdrawing effects influencing reactivity |
The uniqueness of N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide lies in its specific positioning of functional groups and the presence of the chloro substituent, which significantly affects its chemical reactivity and biological activity compared to these analogs.
Research Findings and Future Directions
Studies on N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide have focused on understanding its interactions with biological targets. Initial findings suggest that the compound's ability to form hydrogen bonds and engage in hydrophobic interactions enhances its potential as a therapeutic agent. Further research is needed to fully explore its applications in medicinal chemistry and related fields.
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